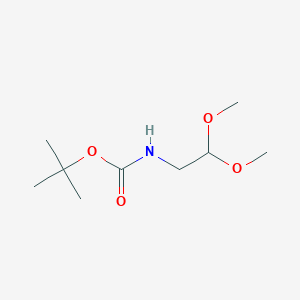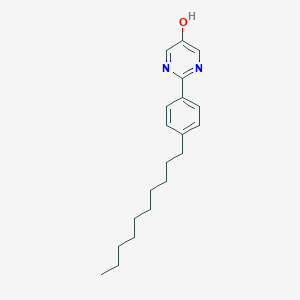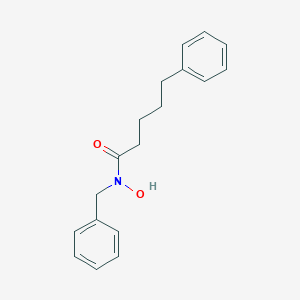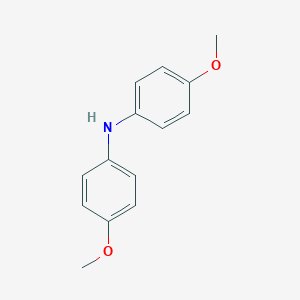![molecular formula C15H23FN4O4Si B142949 (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 151900-41-3](/img/structure/B142949.png)
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the CAS number 151900-41-3. It is used in various scientific and industrial applications due to its unique properties.
Chemical Reactions Analysis
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research. It is used in chemistry for various synthetic processes and as a reagent in different reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects . Understanding the molecular targets and pathways involved is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fluorinated derivatives or compounds with similar functional groups . The specific properties and applications of this compound can be compared to these similar compounds to understand its advantages and limitations.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties make it valuable for various synthetic processes, biological studies, and industrial applications
Properties
CAS No. |
151900-41-3 |
|---|---|
Molecular Formula |
C15H23FN4O4Si |
Molecular Weight |
370.45 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1 |
InChI Key |
VHGLFFIEVNCJDK-HBNTYKKESA-N |
SMILES |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
Isomeric SMILES |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
Synonyms |
2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine 2-fluoro-O(6)-TMSE-deoxyinosine 2-FTMSE-DI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


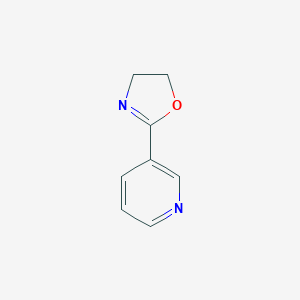


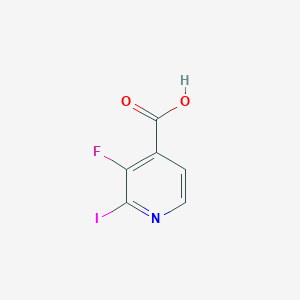
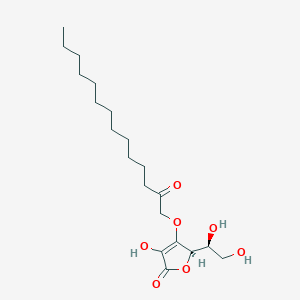
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
